AT-1001

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

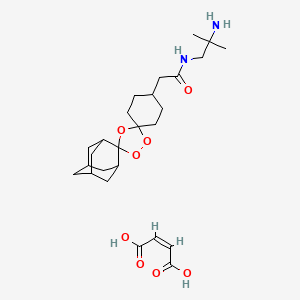

AT-1001, also known as Larazotide, is a synthetic eight amino acid peptide . It functions as a partial agonist for the α3β4 nicotinic acetylcholine receptor (nAChR) and has been studied for its potential in blocking nicotine self-administration in rats . It has been suggested that AT-1001 attenuates stress-induced reinstatement of nicotine seeking in a rat model of relapse and induces minimal withdrawal in dependent rats .

Molecular Structure Analysis

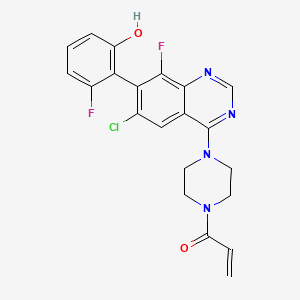

AT-1001 has a molecular weight of 295.224 and a chemical formula of C14H19BrN2 .Applications De Recherche Scientifique

1. AT-1001's Interaction with Nicotinic Cholinergic Receptors

AT-1001, also known as N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1] nonan-3-amine, is recognized for its high affinity and selectivity at human and rat α3β4 nicotinic cholinergic receptors (nAChRs). It acts as a potent partial agonist at these receptors, displaying significant efficacy. This interaction is crucial for understanding its effects on nicotine addiction and potentially other neurological conditions (Tuan et al., 2015).

2. Potential for Treating Coeliac Disease

AT-1001 is investigated for its role in treating coeliac disease, deriving its structure from a protein secreted by Vibrio cholerae. It functions as an inhibitor of paracellular permeability, which is a key aspect in managing this autoimmune disorder affecting the small intestine (Paterson et al., 2007).

3. Effect on Nicotine Self-Administration and Potential Smoking Cessation Aid

Studies show that AT-1001 blocks nicotine self-administration in rats without affecting food responding. This highlights its potential as a therapeutic agent for smoking cessation. Its high affinity and selectivity for α3β4 nAChR make it a promising candidate in addiction medicine (Toll et al., 2012).

4. Role in Alcohol Use Disorders and Stress Response

AT-1001 is also researched for its effects on alcohol use disorders. It shows potential in reducing operant alcohol self-administration, particularly under stress-induced conditions. This suggests that AT-1001's partial agonism at α3β4 nAChRs could be beneficial in treating alcohol addiction, especially when exacerbated by stress (Cippitelli et al., 2015).

5. Utility in Clinical Studies for Celiac Disease

In the context of celiac disease, AT-1001 (larazotide acetate) has been systematically reviewed and meta-analyzed in randomized controlled trials. It showed a positive impact in alleviating gastrointestinal symptoms in patients undergoing gluten challenges, thus reinforcing its therapeutic potential in celiac disease management (Hoilat et al., 2021).

Mécanisme D'action

AT-1001 functions as a tight junction regulator and reverses leaky junctions to their normally closed state . It is an inhibitor of paracellular permeability . In the context of celiac disease, one pathway that allows fragments of gliadin protein to get past the intestinal epithelium and subsequently trigger an immune response begins with binding of indigestible gliadin fragments to the chemokine CXC motif receptor 3 (CXCR3) on the luminal side of the intestinal epithelium . AT-1001 intervenes in the middle of this pathway by blocking zonulin receptors, thereby preventing tight junction disassembly and associated increase in intestinal permeability .

Propriétés

Numéro CAS |

1314801-63-2 |

|---|---|

Formule moléculaire |

C14H19BrN2 |

Poids moléculaire |

295.224 |

Nom IUPAC |

(1R,3r,5S)-N-(2-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine |

InChI |

InChI=1S/C14H19BrN2/c1-17-11-6-7-12(17)9-10(8-11)16-14-5-3-2-4-13(14)15/h2-5,10-12,16H,6-9H2,1H3/t10-,11+,12- |

Clé InChI |

BUVQHAVXIBTLGL-ZSBIGDGJSA-N |

SMILES |

CN1[C@@]2([H])C[C@H](NC3=CC=CC=C3Br)C[C@]1([H])CC2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AT-1001; AT 1001; AT1001 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)

![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)

![4-[[[1-(2-Fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride](/img/structure/B605585.png)

![1-[3-[4-[2-[[4-Chloranyl-5-(1-Methylcyclopropyl)-2-Oxidanyl-Phenyl]amino]ethanoyl]piperazin-1-Yl]azetidin-1-Yl]prop-2-En-1-One](/img/structure/B605593.png)